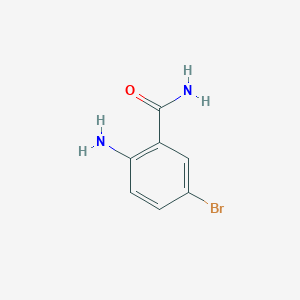

2-Amino-5-bromobenzamide

描述

Structure

3D Structure

属性

IUPAC Name |

2-amino-5-bromobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,9H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHAJKJQNMKXZSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40407579 | |

| Record name | 2-amino-5-bromobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16313-66-9 | |

| Record name | 2-amino-5-bromobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-5-bromobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Amino-5-bromobenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-amino-5-bromobenzamide, a valuable building block in medicinal chemistry. The primary focus of this document is the conversion of 2-amino-5-bromobenzoyl chloride to the target amide through amidation.

Introduction

This compound serves as a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its structure, featuring an amino group, a bromo substituent, and an amide functional group, allows for diverse chemical modifications, making it a versatile scaffold in drug discovery programs. The most direct synthetic route to this compound involves the amidation of 2-amino-5-bromobenzoyl chloride. This guide details the experimental protocol for this conversion, presents relevant physicochemical and quantitative data, and provides a logical workflow for the synthesis.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of the target compound is presented in the table below.

| Property | Value |

| CAS Number | 16313-66-9 |

| Molecular Formula | C₇H₇BrN₂O |

| Molecular Weight | 215.05 g/mol |

| Melting Point | 189-191 °C |

| Appearance | White to off-white solid |

Synthesis of this compound

The primary method for the synthesis of this compound is the reaction of 2-amino-5-bromobenzoyl chloride with an ammonia source. Acyl chlorides are highly reactive electrophiles that readily undergo nucleophilic attack by ammonia to form the corresponding primary amide.[][2] The reaction is typically rapid and exothermic.[]

A detailed experimental protocol, adapted from the synthesis of the analogous 2-amino-5-chlorobenzamide, is provided below.[3]

3.1. Experimental Protocol

Reagents and Materials:

-

2-amino-5-bromobenzoyl chloride

-

Concentrated aqueous ammonia (liquor ammonia, ~25-30%)

-

Ice

-

Deionized water

-

Standard laboratory glassware (round-bottom flask, beaker, Büchner funnel, etc.)

-

Filtration apparatus

Procedure:

-

A round-bottom flask is charged with concentrated aqueous ammonia (e.g., 10 mL for 1 g of the acyl chloride).

-

The flask is cooled in an ice bath to maintain a temperature of 0°C.

-

2-amino-5-bromobenzoyl chloride (1 equivalent) is added portion-wise to the cold, stirred ammonia solution. A vigorous reaction is expected.[2]

-

The reaction mixture is stirred or shaken frequently for approximately 30 minutes at 0°C.[3]

-

Upon completion of the reaction, the resulting precipitate is collected by vacuum filtration.

-

The solid product is washed with cold deionized water to remove any residual ammonia and ammonium salts.

-

The product is dried, for example, in a desiccator or a vacuum oven at a moderate temperature.

-

If necessary, the crude product can be recrystallized from a suitable solvent, such as hot water or an ethanol/water mixture, to achieve higher purity.[3]

3.2. Quantitative Data

The following table summarizes the expected yield for the synthesis of this compound based on a similar reported procedure for an analogous compound.[3]

| Starting Material | Product | Reagent | Yield (%) |

| 2-amino-5-chlorobenzoyl chloride | 2-amino-5-chlorobenzamide | Liquor Ammonia | 68 |

A yield of 93% has been reported for the synthesis of this compound via an alternative route involving the bromination of 2-aminobenzamide.[4]

Visualizations

4.1. Reaction Pathway

The following diagram illustrates the chemical transformation from 2-amino-5-bromobenzoyl chloride to this compound.

Caption: Reaction scheme for the synthesis of this compound.

4.2. Experimental Workflow

The diagram below outlines the key steps in the experimental procedure for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

Physicochemical properties of 2-Amino-5-bromobenzamide

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-5-bromobenzamide

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, a key intermediate in pharmaceutical and chemical synthesis. The information is intended for researchers, scientists, and professionals involved in drug development and organic synthesis. This document details the compound's physical and chemical characteristics, presents standardized experimental protocols for their determination, and illustrates relevant synthetic and analytical workflows.

Core Physicochemical Properties

This compound is a substituted aromatic amide with the chemical formula C₇H₇BrN₂O.[1][2][3] Its utility as a building block in the synthesis of bioactive molecules, such as anti-inflammatory and antimicrobial agents, necessitates a thorough understanding of its properties.[4][5]

Quantitative Data Summary

The key physicochemical parameters for this compound are summarized in the table below. These values have been compiled from various chemical data sources.

| Property | Value | Notes | Source(s) |

| Molecular Formula | C₇H₇BrN₂O | [1][2][3] | |

| Molecular Weight | 215.05 g/mol | [1][2][3][6] | |

| Appearance | White to off-white solid/powder | [1][7][8] | |

| Melting Point | 189-191 °C | Recrystallized from water-ethanol mixture. | [1][4][8][9][10] |

| 186-187 °C | Recrystallized from acetonitrile. | [9][11] | |

| Boiling Point | 291.2 ± 25.0 °C | At 760 Torr. | [1][8][9] |

| Density | 1.698 ± 0.06 g/cm³ | At 20 °C and 760 Torr. | [1][8] |

| pKa | 15.15 ± 0.50 | Predicted value. | [1][8][9][10] |

| Vapor Pressure | 0.00198 mmHg | At 25 °C. | [1][4] |

| Flash Point | 129.9 ± 23.2 °C | [1][8] | |

| Refractive Index | 1.666 | [1] | |

| Solubility | Slightly soluble in organic solvents like ethanol and ether. | [1][4] |

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible determination of physicochemical properties. The following sections describe standard laboratory protocols for measuring melting point, solubility, and the partition coefficient (logP).

Determination of Melting Point (Capillary Method)

The melting point is a fundamental property for assessing the purity of a crystalline solid.[12] Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C.

Principle: A small, powdered sample is heated slowly at a controlled rate. The temperatures at which the substance begins and completes its transition from solid to liquid are recorded as the melting point range.[13][14]

Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered using a mortar and pestle.[13][14]

-

Capillary Tube Loading: Press the open end of a thin-walled capillary tube into the powdered sample. A small amount of the solid (approximately 1/16 inch high) should be packed into the sealed end of the tube.[15] This can be achieved by tapping the tube or dropping it through a longer glass tube to compact the powder.[15]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., DigiMelt or Mel-Temp).[15]

-

Approximate Determination: Conduct a rapid initial heating (10-20 °C/min ramp rate) to determine an approximate melting range.[15] This saves time in subsequent, more precise measurements.

-

Precise Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 10-20 °C below the approximate melting point. Then, decrease the heating rate to a slow ramp (1-2 °C/min) to allow for thermal equilibrium.[15]

-

Observation and Recording: Carefully observe the sample through the viewing eyepiece. Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting point range is reported as T₁-T₂.[13]

Determination of Solubility (Qualitative Method)

This protocol provides a systematic approach to determining the solubility of a compound in various solvents, which can indicate the presence of polar functional groups and acidic or basic properties.[16][17]

Principle: A small, measured amount of the solute is added to a specific volume of a solvent. The mixture is agitated, and the extent of dissolution is observed.

Methodology:

-

Water Solubility:

-

Place approximately 25 mg of this compound into a small test tube.

-

Add 0.75 mL of deionized water in small portions (e.g., 0.25 mL at a time).

-

After each addition, shake the test tube vigorously for 1-2 minutes.[16]

-

Observe if the solid dissolves completely. Record the compound as soluble, partially soluble, or insoluble in water.

-

-

Organic Solvent Solubility:

-

Aqueous Acid/Base Solubility:

Determination of Partition Coefficient (logP) by Shake-Flask Method

The partition coefficient (P) is a measure of a compound's differential solubility between two immiscible phases, typically n-octanol and water. LogP is a critical parameter in drug development for predicting a molecule's lipophilicity and membrane permeability.[18]

Principle: The compound is dissolved in a biphasic system of n-octanol and water. After reaching equilibrium, the concentration of the compound in each phase is measured. The ratio of these concentrations gives the partition coefficient.[18][19]

Methodology:

-

Phase Preparation:

-

Prepare mutually saturated solvents by shaking equal volumes of n-octanol and water (or a suitable buffer, e.g., phosphate buffer at pH 7.4) in a separatory funnel for 24 hours.[20]

-

Allow the layers to separate completely. The upper layer is water-saturated n-octanol, and the lower layer is n-octanol-saturated water.

-

-

Sample Preparation:

-

Prepare a stock solution of this compound in the n-octanol-saturated water phase at a known concentration.

-

-

Partitioning:

-

In a flask, combine a precise volume of the stock solution with a precise volume of the water-saturated n-octanol.

-

Seal the flask and shake it vigorously to ensure thorough mixing and facilitate the partitioning of the solute between the two phases.[20]

-

Allow the flask to stand undisturbed until the two phases have completely separated. Centrifugation can be used to accelerate this process.

-

-

Concentration Analysis:

-

Calculation:

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and relationships relevant to the study of this compound.

Synthesis of this compound

A common laboratory synthesis involves the bromination of 2-aminobenzamide.[9][11]

Caption: Workflow for the synthesis of this compound.[9][11]

General Workflow for Physicochemical Characterization

This diagram outlines the logical flow for identifying and characterizing an unknown solid organic compound.

Caption: Logical workflow for the characterization of a solid organic compound.

Biological Application Context: Antimitotic Signaling

While this compound is an intermediate, its derivatives, particularly 2-aminobenzophenones, are known to act as antimitotic agents by disrupting microtubule function.[22] This diagram illustrates the general pathway.

Caption: Antimitotic signaling pathway of related 2-aminobenzophenone derivatives.[22]

References

- 1. chembk.com [chembk.com]

- 2. This compound | C7H7BrN2O | CID 5019271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. lbaochemicals.com [lbaochemicals.com]

- 5. mdpi.com [mdpi.com]

- 6. scbt.com [scbt.com]

- 7. This compound | 16313-66-9 [sigmaaldrich.com]

- 8. 16313-66-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. This compound CAS#: 16313-66-9 [m.chemicalbook.com]

- 10. This compound - Protheragen [protheragen.ai]

- 11. This compound | 16313-66-9 [chemicalbook.com]

- 12. SSERC | Melting point determination [sserc.org.uk]

- 13. scribd.com [scribd.com]

- 14. westlab.com [westlab.com]

- 15. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. www1.udel.edu [www1.udel.edu]

- 18. acdlabs.com [acdlabs.com]

- 19. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 20. agilent.com [agilent.com]

- 21. m.youtube.com [m.youtube.com]

- 22. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-Amino-5-bromobenzamide: Properties, Synthesis, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Core Properties of 2-Amino-5-bromobenzamide

This compound is a white to off-white solid at room temperature. It is recognized as a valuable building block in medicinal chemistry and drug development.[1]

Solubility Profile

Quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature. However, various sources consistently describe its general solubility characteristics.

| Solvent | Qualitative Solubility | Citation(s) |

| Ethanol | Soluble / Slightly Soluble | [1][2] |

| Ether | Soluble / Slightly Soluble | [1][2] |

| Acetonitrile | Soluble (used for recrystallization) | [3] |

| Water | Insoluble | [4] |

| 5% NaOH | Soluble (predicted) | [4] |

| 5% NaHCO₃ | Soluble (predicted) | [4] |

| 5% HCl | Soluble (predicted) | [4] |

Experimental Protocols

Given the absence of specific experimental data for this compound's solubility, a generalized yet detailed protocol for determining the solubility of a solid organic compound in an organic solvent is provided below. This is followed by a representative synthesis protocol for a 2-aminobenzamide derivative, illustrating the utility of the title compound.

Protocol 1: Determination of Thermodynamic Solubility using the Shake-Flask Method

This method is a widely accepted technique for determining the equilibrium solubility of a compound.[5]

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, isopropanol, dimethyl sulfoxide, dimethylformamide)

-

Analytical balance

-

Vials or flasks with airtight seals

-

Temperature-controlled orbital shaker or magnetic stirrer

-

Syringe filters (e.g., 0.2 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial. The presence of undissolved solid is crucial to ensure saturation.

-

Add a known volume of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or on a stirrer and agitate at a constant speed. A typical equilibration time is 24 to 72 hours.[5]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the solution to stand undisturbed for a sufficient time to allow the excess solid to sediment.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.

-

Accurately dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the analytical range of the chosen detection method.

-

-

Quantitative Analysis (HPLC Method):

-

Prepare a Calibration Curve:

-

Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations.

-

Inject a fixed volume of each standard solution into the HPLC system.

-

Record the peak area from the chromatogram.

-

Plot a calibration curve of peak area versus concentration.

-

-

Analyze the Sample:

-

Inject the same fixed volume of the diluted sample solution into the HPLC system.

-

Record the peak area of the analyte.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculate Solubility:

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor. The result can be expressed in units such as mg/mL, g/L, or mol/L.

-

-

Protocol 2: Synthesis of a 2-Aminobenzamide Derivative from Isatoic Anhydride

This protocol describes a general method for the synthesis of 2-aminobenzamide derivatives, which can be adapted for various starting materials.[6][7]

Materials:

-

Isatoic anhydride

-

Amine derivative (e.g., aniline)

-

Dimethylformamide (DMF)

-

Ethanol (for recrystallization)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Filtration apparatus

Procedure:

-

Reaction Setup:

-

In a round-bottom flask, dissolve isatoic anhydride (1 equivalent) in DMF.

-

To this solution, add a solution of the desired amine derivative (1 equivalent) in DMF.

-

-

Reaction Execution:

-

Heat the reaction mixture to reflux and maintain for approximately 6 hours.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

-

Product Isolation and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

The solid product will precipitate out of the solution.

-

Collect the crude product by vacuum filtration.

-

Wash the solid with cold ethanol.

-

Further purify the product by recrystallization from a suitable solvent, such as ethanol.[8]

-

Visualizing Workflows and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Solubility Determination.

References

- 1. lbaochemicals.com [lbaochemicals.com]

- 2. chembk.com [chembk.com]

- 3. This compound CAS#: 16313-66-9 [m.chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Amino-5-bromobenzamide

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-Amino-5-bromobenzamide. The information is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and characterization of organic molecules. The data presented herein are predicted values based on the analysis of structurally related compounds and established principles of NMR spectroscopy.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, as well as the protons of the amino and amide functional groups. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring. The electron-donating amino group tends to shift ortho and para protons to a higher field (lower ppm), while the electron-withdrawing bromo and amide groups shift them to a lower field (higher ppm).

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-6 | ~6.75 | Doublet (d) | J = 8.8 Hz | 1H |

| H-4 | ~7.25 | Doublet of Doublets (dd) | J = 8.8, 2.4 Hz | 1H |

| H-3 | ~7.60 | Doublet (d) | J = 2.4 Hz | 1H |

| -NH₂ | ~5.5 - 6.0 | Broad Singlet (br s) | - | 2H |

| -CONH₂ | ~7.5 and ~7.8 | Two Broad Singlets (br s) | - | 2H |

Note: The spectrum is typically recorded in DMSO-d₆. Chemical shifts of NH₂ and CONH₂ protons are concentration and temperature-dependent and may exchange with D₂O.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are predicted based on the substituent effects on the aromatic ring.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-5 (C-Br) | ~110.5 |

| C-1 (C-CONH₂) | ~120.0 |

| C-3 | ~122.5 |

| C-6 | ~118.0 |

| C-4 | ~135.0 |

| C-2 (C-NH₂) | ~148.0 |

| C=O | ~170.0 |

Note: The spectrum is typically recorded in DMSO-d₆.

Molecular Structure and Atom Numbering

The following diagram illustrates the chemical structure of this compound with the IUPAC numbering system used for the assignment of NMR signals.

Caption: Molecular structure of this compound with atom numbering.

Experimental Protocols

The following is a general protocol for acquiring ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Analyte: this compound (approximately 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR).

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) (approximately 0.6-0.7 mL). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and to observe exchangeable protons like those in amine and amide groups.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).

-

Procedure:

-

Accurately weigh the sample and transfer it to a clean, dry NMR tube.

-

Add the deuterated solvent to the NMR tube.

-

Cap the tube and gently agitate or vortex until the sample is completely dissolved.

-

Instrumentation

-

Spectrometer: A high-resolution NMR spectrometer with a field strength of 400 MHz or higher is recommended for better signal dispersion and resolution.

-

Probe: A standard broadband or inverse detection probe.

¹H NMR Spectroscopy Experimental Parameters

-

Pulse Program: A standard one-pulse sequence (e.g., zg30 or zg).

-

Spectral Width (sw): Typically 12-16 ppm to cover the entire range of proton signals.

-

Acquisition Time (aq): At least 2-3 seconds to ensure good digital resolution.

-

Relaxation Delay (d1): 1-5 seconds to allow for full relaxation of the protons between scans.

-

Number of Scans (ns): 8 to 16 scans are usually sufficient for a moderately concentrated sample.

¹³C NMR Spectroscopy Experimental Parameters

-

Pulse Program: A standard proton-decoupled one-pulse sequence (e.g., zgpg30).

-

Spectral Width (sw): Typically 200-240 ppm.

-

Acquisition Time (aq): 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds.

-

Number of Scans (ns): A higher number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ¹³C isotope.

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption line shape.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known chemical shift (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Peak Picking: Identify the chemical shifts of all peaks.

Logical Workflow for NMR Analysis

The following diagram outlines the logical workflow for the structural elucidation of this compound using NMR spectroscopy.

Caption: Workflow for NMR-based structural analysis.

A Technical Guide to the Mass Spectrometry and Infrared Spectroscopy Analysis of 2-Amino-5-bromobenzamide

This guide provides an in-depth analysis of 2-Amino-5-bromobenzamide using mass spectrometry (MS) and infrared (IR) spectroscopy. It is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the analytical characterization of this compound. This document outlines detailed experimental protocols, data interpretation, and key spectral features.

Introduction to this compound

This compound is an organic compound with the chemical formula C₇H₇BrN₂O.[1] It serves as a valuable intermediate in various organic syntheses, particularly in the pharmaceutical industry. Accurate analytical characterization is crucial to confirm its identity, purity, and structure. Mass spectrometry and IR spectroscopy are powerful techniques for elucidating the molecular weight, fragmentation patterns, and functional groups of the molecule.

Table 1: Molecular Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₇H₇BrN₂O | [1] |

| Molecular Weight | 215.05 g/mol | [1] |

| Monoisotopic Mass | 213.97418 Da | [1] |

| CAS Number | 16313-66-9 | [1] |

| IUPAC Name | This compound | [1] |

| Appearance | White solid | [2] |

| Melting Point | 189-191°C | [2] |

Mass Spectrometry (MS) Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and structural details of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.[3] For aromatic amides, electron impact (EI) ionization often leads to characteristic fragmentation patterns.[4]

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity) will be observed for bromine-containing fragments.

The primary fragmentation of aromatic amides involves the formation of a stable benzoyl cation, which can then undergo further cleavage, such as the loss of a CO molecule to form a phenyl cation.[4][5] The presence of the amino group also influences the fragmentation.

Table 2: Predicted Mass Spectrometry Fragmentation Data

| m/z (Mass/Charge) | Proposed Fragment | Notes |

| 214/216 | [C₇H₇BrN₂O]⁺ (Molecular Ion) | Isotopic peaks due to ⁷⁹Br and ⁸¹Br. |

| 198/200 | [C₇H₅BrO]⁺ | Loss of the amino group (-NH₂). |

| 183/185 | [C₆H₄BrO]⁺ | Loss of the primary amide group (-CONH₂). |

| 155/157 | [C₆H₄Br]⁺ | Phenyl cation with bromine, resulting from the loss of CO from the benzoyl cation. |

| 76 | [C₆H₄]⁺ | Phenyl cation resulting from the loss of bromine. |

| 44 | [CONH₂]⁺ | Fragment corresponding to the primary amide group.[6] |

The following is a general protocol for analyzing a solid sample like this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization (EI) source.

-

Sample Preparation : Dissolve approximately 1 mg of this compound in 1 mL of a suitable volatile organic solvent (e.g., methanol or acetonitrile).[7] Dilute this stock solution to a final concentration of about 10-100 µg/mL.[7]

-

Instrument Setup :

-

GC Conditions : Set the injector temperature to 280°C. Use a helium carrier gas at a flow rate of approximately 1 mL/min. The column temperature program can start at 60°C, hold for 1 minute, then ramp up to 320°C at a rate of 35°C/min and hold for 6 minutes.[4]

-

MS Conditions : Set the ion source temperature to 260°C and the transfer line to 240°C.[4] Use electron impact (EI) ionization at 70 eV.

-

-

Data Acquisition : Inject 1 µL of the prepared sample into the GC-MS. Acquire data in scan mode over a mass range of 35-500 m/z.[4]

-

Data Analysis : Identify the molecular ion peak and its isotopic pattern. Analyze the fragmentation pattern to confirm the structure of the compound.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.[8]

The structure of this compound contains several key functional groups: a primary amine (-NH₂), a primary amide (-CONH₂), and a substituted aromatic ring. These groups give rise to characteristic absorption bands in the IR spectrum.

Table 3: Predicted Infrared Spectroscopy Peak Assignments

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Intensity | Reference |

| 3400 - 3100 | Amine (N-H), Amide (N-H) | Symmetric & Asymmetric Stretching | Strong, Broad | [9] |

| ~3030 | Aromatic C-H | Stretching | Medium | [10] |

| 1710 - 1650 | Amide C=O | Stretching (Amide I band) | Strong, Sharp | [9][11] |

| 1650 - 1580 | Amine N-H, Amide N-H | Bending (Scissoring) | Medium | |

| 1600 - 1450 | Aromatic C=C | Ring Stretching | Medium to Weak | [10] |

| 1400 - 1000 | C-N | Stretching | Medium | |

| 850 - 675 | Aromatic C-H | Out-of-plane Bending | Strong | |

| 700 - 500 | C-Br | Stretching | Medium to Strong |

The Potassium Bromide (KBr) disc technique is a common method for analyzing solid samples.[8]

References

- 1. This compound | C7H7BrN2O | CID 5019271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. m.youtube.com [m.youtube.com]

A Technical Guide to 2-Amino-5-bromobenzamide: Synthesis, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-5-bromobenzamide, a key building block in medicinal chemistry. This document details its chemical and physical properties, provides a robust synthesis protocol, and explores its significant applications in the development of targeted therapeutics, including PARP inhibitors and tubulin polymerization inhibitors.

Core Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 16313-66-9[1][2][3] |

| Molecular Formula | C₇H₇BrN₂O[1][3][4] |

| Molecular Weight | 215.05 g/mol [1][3][4] |

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is presented below.

| Property | Value | Source |

| Melting Point | 189-191 °C | [1][2] |

| Boiling Point | 291.2 ± 25.0 °C (at 760 Torr) | [1][2] |

| Density | 1.698 ± 0.06 g/cm³ | [2] |

| Appearance | White to pale-yellow or brown powder/crystals | |

| Solubility | Soluble in organic solvents such as ethanol and ether. | [2] |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [4] |

| Precautionary Statements | P261, P264, P280, P302+P352, P305+P351+P338 | [4] |

Experimental Protocols

Synthesis of this compound

A reliable method for the synthesis of this compound involves the bromination of 2-aminobenzamide using N-bromosuccinimide (NBS).

Materials:

-

2-aminobenzamide

-

Acetonitrile

-

N-bromosuccinimide (NBS)

-

Ice-cold water

Procedure:

-

Dissolve 2-aminobenzamide (1.00 g, 7.34 mmol) in acetonitrile (20 mL) at room temperature.[1]

-

Add N-bromosuccinimide (1.36 g, 7.70 mmol) to the solution with stirring.[1]

-

Continue stirring the reaction mixture at room temperature for 30 minutes.[1]

-

Quench the reaction by adding ice-cold water.[1]

-

Collect the resulting precipitate by filtration.[1]

-

Recrystallize the crude product from acetonitrile to yield this compound as a light yellow solid.[1]

Applications in Drug Development

This compound serves as a versatile scaffold for the synthesis of a variety of heterocyclic compounds with significant pharmacological activity. Its derivatives have shown promise as anticancer agents through multiple mechanisms of action.

PARP Inhibition

The benzamide moiety is a key pharmacophore in many Poly(ADP-ribose) polymerase (PARP) inhibitors, as it mimics the nicotinamide portion of the NAD+ substrate, leading to competitive inhibition of the enzyme.[5] PARP inhibitors have emerged as a crucial class of targeted therapies, particularly for cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[6] The inhibition of PARP leads to the accumulation of single-strand DNA breaks, which are converted to double-strand breaks during replication. In cancer cells with deficient homologous recombination repair, these double-strand breaks cannot be repaired, leading to cell death through a mechanism known as synthetic lethality.[5][7]

References

- 1. This compound CAS#: 16313-66-9 [m.chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound | C7H7BrN2O | CID 5019271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Molecular mechanism of PARP inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]

Potential biological activities of 2-Amino-5-bromobenzamide derivatives

An In-depth Technical Guide to the Potential Biological Activities of 2-Amino-5-bromobenzamide Derivatives

Introduction

The 2-aminobenzamide scaffold is a privileged structure in medicinal chemistry, serving as a versatile foundation for a wide array of pharmacologically active agents.[1] Its derivatives have demonstrated a broad spectrum of potent biological activities, including anticancer, anti-inflammatory, antimicrobial, and CNS-modulating effects.[1] The introduction of a bromine atom at the 5-position, creating the this compound core, further enhances the potential for developing novel therapeutics by modifying the electronic and lipophilic properties of the molecule. This technical guide provides a comprehensive exploration of the synthesis, biological activities, and experimental evaluation of this compound derivatives for researchers, scientists, and drug development professionals.

Synthetic Strategies

The synthesis of this compound derivatives can be achieved through several pathways. The choice of method often depends on the desired final structure and the availability of starting materials. Common strategies involve amide bond formation and the use of versatile precursors like isatoic anhydride.[2][3]

A general workflow for the synthesis and subsequent biological evaluation of these derivatives is a multi-stage process that begins with chemical synthesis and proceeds through various levels of screening to identify lead compounds.

Anticancer Activity

Derivatives of 2-aminobenzoyl compounds have attracted considerable interest for their anticancer properties.[4] Their mechanisms of action are diverse, ranging from the inhibition of critical enzymes involved in DNA repair to the disruption of microtubule dynamics during cell division.[4][5]

PARP Inhibition

Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are crucial for DNA repair.[6] Inhibitors of PARP (PARPi) have emerged as effective cancer therapies, especially for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[5][7] This therapeutic strategy is based on the concept of synthetic lethality, where the simultaneous loss of two genes or pathways results in cell death, while the loss of either one alone does not.[5] Many PARP inhibitors are nicotinamide analogs that compete with the natural substrate NAD+ at the enzyme's catalytic site.[5][8] The benzamide core structure is a key feature of many of these inhibitors.[5]

Antimitotic Activity

Certain 2-aminobenzophenone derivatives, which are structurally related to this compound, act as antimitotic agents by disrupting microtubule dynamics.[4] They often function by binding to the colchicine-binding site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules, ultimately leading to cell cycle arrest and apoptosis.[4]

Cytotoxicity Data

The cytotoxic activities of selected 2-aminobenzoyl analogues against various cancer cell lines are summarized below. It is important to note that direct comparison of IC50 values should be approached with caution, as experimental conditions may vary between studies.[4]

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| Pentacyclic Benzimidazole Derivative 6 | Multiple Cell Lines | 0.3 - 1.8 | [9] |

| Pentacyclic Benzimidazole Derivative 25 | Z-138 | 2.1 | [9] |

| 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide 6a | K562, DU145 | Potent Activity | [10] |

| 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide 6m | K562, DU145 | Potent Activity | [10] |

Antimicrobial Activity

The 2-aminobenzamide scaffold is also a key component in compounds exhibiting significant antimicrobial properties.[3][11] Derivatives have been synthesized and tested against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[3][12]

One study reported the synthesis of a series of 2-aminobenzamide derivatives from isatoic anhydride, with several compounds showing moderate to good activity against one or more tested strains of bacteria and fungi.[3] Notably, one derivative, 2-Amino-N-(4-methoxyphenyl)benzamide (Compound 5 in the study), was found to be the most active among those tested, demonstrating excellent antifungal activity against Aspergillus fumigatus, even more potent than the standard drug Clotrimazole.[3][11] This compound also showed good antibacterial activity against all tested bacterial strains.[3]

Antimicrobial Screening Data

The following table summarizes the antimicrobial activity, presented as Minimum Inhibitory Concentration (MIC) or as inhibition zones, for selected derivatives from various studies.

| Compound/Derivative | Microorganism | Activity (MIC in µM or Inhibition Zone in mm) | Reference |

| Sulfonamide 5 | Gram-positive & Gram-negative bacteria | MIC: 0.22-1.49 µM | [12] |

| Compound 4d | E. coli | MIC: 6.72 mg/mL | [13] |

| Compound 4h | S. aureus | MIC: 6.63 mg/mL | [13] |

| Compound 4a | P. aeruginosa | MIC: 6.67 mg/mL | [13] |

| Compound 5 (2-Amino-N-(4-methoxyphenyl)benzamide) | Aspergillus fumigatus | More potent than standard Clotrimazole | [3][11] |

| Compound 5 (2-Amino-N-(4-methoxyphenyl)benzamide) | Saccharomyces cerevisiae | Excellent activity, slightly less than standard | [3] |

| Compound 5 (2-Amino-N-(4-methoxyphenyl)benzamide) | Various bacterial strains | Good activity | [3] |

Potential in Neurodegenerative Diseases

While direct studies on this compound derivatives in neurodegenerative diseases are limited, related benzazole structures such as benzoxazoles, benzothiazoles, and benzimidazoles have been explored as potential therapeutic agents for conditions like Alzheimer's disease.[14] These compounds are often investigated for their ability to inhibit key enzymes associated with disease progression, such as acetylcholinesterase (AChE) and beta-secretase (BACE1).[14][15] Given the structural similarities, the this compound scaffold could serve as a starting point for designing novel compounds targeting neurodegenerative pathways. Oxidative stress is a common link in many neurodegenerative conditions, and synthetic derivatives of various chemical classes have shown promise as antioxidants with neuroprotective effects.[16][17]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-N-arylbenzamide from Isatoic Anhydride[3]

This protocol describes a general method for synthesizing 2-aminobenzamide derivatives using isatoic anhydride and a primary amine.

Reagents and Materials:

-

Isatoic anhydride (1 equiv.)

-

Appropriate primary amine (e.g., 4-bromoaniline) (1 equiv.)

-

Dimethylformamide (DMF)

-

Standard laboratory glassware for reflux

Procedure:

-

Dissolve isatoic anhydride (1 equiv.) and the desired primary amine (1 equiv.) in DMF in a round-bottom flask.

-

Heat the reaction mixture to reflux. The reaction involves the initial nucleophilic attack of the amine on an electrophilic carbonyl group of the isatoic anhydride, followed by ring opening and the elimination of a CO2 molecule.[3]

-

Monitor the reaction to completion using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water to precipitate the product.

-

Collect the solid product by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-aminobenzamide derivative.

Protocol 2: Microwave-Assisted Suzuki Coupling for Arylation[18]

This protocol outlines a modern, efficient method for introducing aryl groups to the 2-amino-5-bromobenzophenone scaffold, a common precursor.

Reagents and Materials:

-

2-amino-5-bromobenzophenone (1.0 mmol)

-

Desired arylboronic acid (1.2 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)

-

Potassium carbonate (K₂CO₃) (2.0 mmol)

-

Solvent: 2:1 mixture of 1,4-dioxane and water (6 mL)

-

Microwave reactor and vials

Procedure:

-

In a microwave reactor vial, combine 2-amino-5-bromobenzophenone, the arylboronic acid, potassium carbonate, and the palladium catalyst.[18]

-

Add the 1,4-dioxane/water solvent mixture to the vial.[18]

-

Seal the vial securely and place it in the microwave synthesizer.

-

Irradiate the reaction mixture at 140°C for 10-20 minutes.[18]

-

After the reaction is complete, cool the vial to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate.[18]

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.[18]

-

Purify the resulting residue by flash column chromatography to yield the desired 2-amino-5-arylbenzophenone derivative.[18]

Protocol 3: MTT Assay for In Vitro Cytotoxicity[4][19]

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4]

Reagents and Materials:

-

Cancer cell line of interest (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Test compounds (this compound derivatives) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[4][19] Allow the cells to adhere and grow overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of the test compounds in fresh culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent). Incubate the plate for a specified period (e.g., 48 or 72 hours).[19]

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. During this time, metabolically active cells will reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.[19]

-

Formazan Solubilization: Carefully remove the medium from the wells. Add 100-150 µL of a solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.[19] Gently agitate the plate to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance of the purple solution in each well using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 4: Broth Microdilution Assay for Antimicrobial Susceptibility (MIC Determination)[19]

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[19]

Reagents and Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microtiter plates

-

Test compounds dissolved in DMSO

-

Standardized microbial inoculum (e.g., 0.5 McFarland standard)

-

Positive control (microbe + medium), negative control (medium only), and standard antibiotic control

Procedure:

-

Compound Dilution: Add 50 µL of sterile broth to each well of a 96-well plate. Add 50 µL of the test compound stock solution to the first well and perform a series of twofold serial dilutions across the plate.[19]

-

Inoculation: Prepare a standardized suspension of the target microorganism. Dilute the suspension in broth so that each well receives a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi. Add 50 µL of this inoculum to each well (except the negative control).[19]

-

Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.[19]

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. The results can be confirmed by measuring the optical density (OD) with a microplate reader.

Conclusion

The this compound scaffold and its analogues represent a privileged structure class in medicinal chemistry.[1] Their synthetic accessibility allows for the creation of diverse compound libraries with a wide spectrum of potent biological activities.[1] Derivatives have shown significant promise as anticancer agents, particularly as PARP inhibitors, and as broad-spectrum antimicrobial agents. Continued exploration of this chemical space, guided by detailed structure-activity relationship studies and mechanism-of-action investigations, holds considerable potential for the development of next-generation therapeutics.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. 2-amino-5-bromo-N-phenylbenzamide | Benchchem [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]

- 6. Aminomethylmorpholino Nucleosides as Novel Inhibitors of PARP1 and PARP2: Experimental and Molecular Modeling Analyses of Their Selectivity and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Design, synthesis and biological evaluation of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives as novel Bcr-Abl and histone deacetylase dual inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Exploring the Benzazoles Derivatives as Pharmacophores for AChE, BACE1, and as Anti-Aβ Aggregation to Find Multitarget Compounds against Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. Natural products in neurodegenerative diseases: recent advances and future outlook - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Reactivity of 2-Amino-5-bromobenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-bromobenzamide is a pivotal bifunctional building block in modern organic and medicinal chemistry. Its structure, featuring a nucleophilic primary amino group and a versatile bromo substituent on a benzamide scaffold, allows for a diverse range of selective chemical transformations. This guide provides a comprehensive overview of the distinct reactivity of these two functional groups, detailing common synthetic applications, reaction mechanisms, and optimized experimental protocols. The strategic manipulation of either the amino or the bromo group enables the synthesis of a wide array of complex molecules, including key intermediates for pharmacologically active agents, most notably Poly(ADP-ribose) polymerase (PARP) inhibitors used in cancer therapy.[1][2][3]

Introduction: A Versatile Synthetic Scaffold

This compound possesses three key functional groups whose reactivities can be selectively addressed: the primary aromatic amine (-NH₂), the aryl bromide (-Br), and the primary amide (-CONH₂). The amino group, being an electron-donating group, and the bromo group, an electron-withdrawing group, modulate the electronic properties of the aromatic ring. This electronic interplay, combined with the distinct chemical nature of the functionalities, allows for selective reactions under different conditions. The primary focus of this guide is the reactivity of the amino and bromo groups, which are the most synthetically exploited sites for molecular diversification.

Physicochemical Properties

A summary of key physical properties for this compound is provided for reference.

| Property | Value | Reference |

| CAS Number | 16313-66-9 | [4] |

| Molecular Formula | C₇H₇BrN₂O | [4][5] |

| Molecular Weight | 215.05 g/mol | [4][5] |

| Appearance | White to pale-yellow or brown powder/crystals | [5] |

| Melting Point | 189-191 °C | [5] |

| pKa | 15.15 ± 0.50 (Predicted) | [5] |

Reactivity of the Amino Group (-NH₂)

The primary aromatic amine at the C2 position is a potent nucleophile and its reactivity is central to many synthetic transformations.

Acylation and Amidation

The amino group readily undergoes acylation with various acylating agents, such as acyl chlorides and anhydrides, to form the corresponding N-acylated derivatives.[6][7] This reaction is fundamental for extending the molecular scaffold and is a key step in the synthesis of various heterocyclic systems and other complex molecules.[7] For instance, reaction with chloroacetyl chloride is a common initial step in the synthesis of benzodiazepine derivatives from analogous 2-aminobenzophenone precursors.[8][9]

To prevent unwanted side reactions with chlorinating agents during the synthesis of the corresponding 2-amino-5-bromobenzoyl chloride from the carboxylic acid, the amino group often requires protection, typically via acetylation, followed by deprotection.[10]

Cyclization Reactions

The amino group can act as an intramolecular nucleophile to form various heterocyclic structures. A common application is the synthesis of quinazolinones. This typically involves a two-step sequence where the amino group first reacts with an aldehyde or ketone, followed by cyclization.[11] This reactivity makes this compound a valuable precursor for creating diverse libraries of compounds with potential biological activity.[7]

Figure 1: Reaction pathways for this compound.

Reactivity of the Bromo Group (-Br)

The bromine atom at the C5 position is a key functional handle for introducing molecular diversity, primarily through palladium-catalyzed cross-coupling reactions. It serves as an excellent leaving group in oxidative addition to a palladium(0) catalyst, initiating catalytic cycles that form new carbon-carbon or carbon-nitrogen bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful and widely used method for forming C(sp²)-C(sp²) bonds by coupling the aryl bromide with an organoboron reagent, typically an arylboronic acid or ester.[12][13][14] This transformation is crucial for synthesizing biaryl structures, which are common motifs in pharmaceuticals. The reaction's efficiency is highly dependent on the choice of catalyst, ligand, base, and solvent system.[12]

Typical Reaction Conditions:

| Catalyst System | Base | Solvent | Substrate | Product Yield (%) | Reference |

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 5-bromo-2-methylpyridin-3-amine + Phenylboronic acid | 85 | [12] |

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 5-bromo-2-methylpyridin-3-amine + 4-Methoxyphenylboronic acid | 88 | [12] |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 2-Amino-5-bromo-4-methylpyridine + Arylboronic acid | Expected High | [12] |

| Pd-PEPPSI-IPr | K₂CO₃ | THF | 2-Amino-5-bromo-4-methylpyridine + Arylboronic acid | (Not specified) | [12] |

Table 1: Representative conditions for Suzuki-Miyaura coupling of analogous amino-bromo-heterocycles, providing a strong indication of expected performance.

Figure 2: Simplified Suzuki-Miyaura catalytic cycle.

Buchwald-Hartwig Amination

For the formation of C(sp²)-N bonds, the Buchwald-Hartwig amination is the premier method.[17] This palladium-catalyzed cross-coupling reaction pairs the aryl bromide with a primary or secondary amine.[18] This reaction is indispensable in drug discovery for the synthesis of arylamines.[17] The catalytic cycle involves oxidative addition, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the product and regenerate the catalyst.[17][18]

Typical Reaction Conditions:

-

Base: Strong, non-nucleophilic bases (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃)[16][18][19]

-

Solvent: Anhydrous aprotic solvents (e.g., Toluene, THF, Dioxane)[18][20]

| Catalyst System | Base | Solvent | Substrate | Amine | Reference |

| Pd(OAc)₂ / dppp | NaOt-Bu | Toluene | 2-Amino-5-bromo-4-methylpyridine | Volatile Amine | [18] |

| Pd(OAc)₂ / X-Phos | KOt-Bu | Toluene | 2-bromo-13α-estrone derivative | Aniline | [16] |

| Pd₂(dba)₃ / X-Phos | Cs₂CO₃ | Toluene | 3-triflate-estrone derivative | Benzophenone imine | [16] |

Table 2: Representative conditions for Buchwald-Hartwig amination on various aryl halides, demonstrating common catalyst, ligand, and base combinations.

Figure 3: Simplified Buchwald-Hartwig amination cycle.

Experimental Protocols

The following protocols are generalized procedures adapted from literature for analogous substrates and serve as a robust starting point for the transformation of this compound.[12][15][18]

Protocol: Suzuki-Miyaura Coupling

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2-1.5 eq)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

-

SPhos (0.04 eq)

-

Potassium phosphate (K₃PO₄) (3.0 eq)

-

Degassed Toluene and Water (e.g., 10:1 ratio)

-

Schlenk flask, magnetic stirrer, inert atmosphere (Argon)

Procedure:

-

To a dry Schlenk flask under an argon atmosphere, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[12]

-

Evacuate and backfill the flask with argon three times.

-

Add the degassed toluene/water solvent mixture via syringe.[12]

-

Heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.[15]

Protocol: Buchwald-Hartwig Amination

Materials:

-

This compound (1.0 eq)

-

Amine (primary or secondary) (1.2 eq)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

-

X-Phos (0.04 eq)

-

Sodium tert-butoxide (NaOt-Bu) (1.4 eq)

-

Anhydrous Toluene

-

Dry, sealable reaction tube, magnetic stirrer, inert atmosphere (Argon)

Procedure:

-

To a dry, sealable reaction tube under an argon atmosphere, add this compound, NaOt-Bu, Pd(OAc)₂, and X-Phos.[18]

-

Evacuate and backfill the tube with argon.

-

Add anhydrous toluene, followed by the amine coupling partner.[18]

-

Seal the tube tightly and heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction progress by LC-MS.

-

After completion, cool the reaction to room temperature.

-

Carefully open the tube and quench the reaction with a saturated aqueous solution of ammonium chloride.[18]

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel.

Protocol: N-Acylation

Materials:

-

This compound (1.0 eq)

-

Acyl chloride (e.g., Chloroacetyl chloride) (1.2 eq)

-

Triethylamine (NEt₃) or Pyridine (1.1-1.5 eq)

-

Anhydrous Dichloromethane (DCM) or THF

-

Round-bottom flask, magnetic stirrer, ice bath

Procedure:

-

Dissolve this compound and triethylamine in anhydrous DCM in a flask.[7]

-

Cool the solution to 0 °C in an ice bath.

-

Add the acyl chloride dropwise to the solution over 15 minutes, maintaining the temperature at 0 °C.[7]

-

Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight.[7]

-

Dilute the reaction mixture with additional DCM.

-

Wash the organic layer sequentially with 2M HCl, water, saturated aqueous NaHCO₃, and brine.[7]

-

Dry the organic layer with anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the desired N-acylated product.[7]

Conclusion

This compound is a highly valuable and versatile building block for chemical synthesis. The orthogonal reactivity of its primary amino and bromo groups allows for selective functionalization through well-established and robust synthetic methodologies. The amino group serves as a nucleophilic center for acylation and cyclization reactions, while the bromo group is an ideal handle for palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions to form new C-C and C-N bonds, respectively. This predictable and chemoselective reactivity profile makes this compound an essential precursor in the development of complex molecular architectures for the pharmaceutical and materials science industries.

References

- 1. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C7H7BrN2O | CID 5019271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. 2-amino-5-bromo-N-phenylbenzamide | Benchchem [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. youtube.com [youtube.com]

- 14. Yoneda Labs [yonedalabs.com]

- 15. benchchem.com [benchchem.com]

- 16. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 18. benchchem.com [benchchem.com]

- 19. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 20. chem.libretexts.org [chem.libretexts.org]

2-Amino-5-bromobenzamide: A Versatile Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-bromobenzamide is a valuable and versatile building block in the field of medicinal chemistry. Its unique structural features, including an aromatic ring substituted with an amino group, a bromine atom, and a carboxamide moiety, provide multiple reactive sites for chemical modification. This allows for the construction of a diverse array of complex molecules with a wide range of pharmacological activities. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and extensive applications of this compound as a key starting material in the development of novel therapeutic agents. It is intended to serve as a detailed resource for researchers and professionals involved in drug discovery and development.

Chemical Properties and Synthesis

This compound is a white to off-white solid organic compound with the chemical formula C₇H₇BrN₂O.[1] It is soluble in various organic solvents like ethanol and ether.[2] Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₇BrN₂O | [1] |

| Molar Mass | 215.05 g/mol | [1] |

| Melting Point | 189-191 °C | [3] |

| Boiling Point | 291.2 ± 25.0 °C at 760 Torr | [3] |

| Density | 1.698 ± 0.06 g/cm³ | [3] |

| pKa | 15.15 ± 0.50 (Predicted) | [3] |

A common and efficient method for the synthesis of this compound involves the bromination of 2-aminobenzamide using N-bromosuccinimide (NBS) in a suitable solvent such as acetonitrile.[4] This reaction proceeds with high yield and provides the desired product with good purity after recrystallization.[4]

Applications in Medicinal Chemistry

The structural motif of this compound is a privileged scaffold found in a variety of pharmacologically active compounds. Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, central nervous system (CNS) modulating, and antimicrobial effects.[4]

Poly(ADP-ribose) Polymerase (PARP) Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are crucial for the repair of single-strand DNA breaks.[5] In cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, inhibiting PARP leads to the accumulation of double-strand breaks and subsequent cell death, a concept known as synthetic lethality.[6][7] The benzamide moiety is a key pharmacophore in many PARP inhibitors, mimicking the nicotinamide portion of the NAD+ substrate.[6] this compound serves as a valuable starting material for the synthesis of potent PARP inhibitors.

Table 2: Representative PARP Inhibitors and their Potency

| Compound | Target | IC₅₀ (nM) | Note |

| Olaparib | PARP-1/2 | - | FDA-approved PARP inhibitor.[8] |

| Rucaparib | PARP-1/2 | - | FDA-approved PARP inhibitor.[8] |

| Niraparib | PARP-1/2 | - | FDA-approved PARP inhibitor.[6] |

| Talazoparib | PARP-1/2 | - | FDA-approved PARP inhibitor.[5] |

| Y49 | PARP-1 | 0.96 | A highly selective PARP-1 inhibitor.[4] |

| Y49 | PARP-2 | 61.90 | Demonstrates selectivity for PARP-1 over PARP-2.[4] |

Note: While this compound is a key starting material for benzamide-based PARP inhibitors, the specific IC₅₀ values for inhibitors directly synthesized from this starting material were not available in the searched literature. The table provides context with known PARP inhibitors.

Cyclin-Dependent Kinase (CDK) Inhibitors

Cyclin-dependent kinases (CDKs) are a family of protein kinases that play a critical role in regulating the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for cancer therapy. Various small molecule inhibitors have been developed to target CDKs, and the 2-aminobenzamide scaffold can be utilized in their synthesis.

Table 3: Representative CDK Inhibitors and their Potency

| Compound | Target | IC₅₀ (nM) | Note |

| Palbociclib | CDK4/6 | - | FDA-approved CDK inhibitor. |

| Ribociclib | CDK4/6 | - | FDA-approved CDK inhibitor. |

| Abemaciclib | CDK4/6 | - | FDA-approved CDK inhibitor. |

| 13ea | CDK9 | 170 | A dual CDK9/HDAC inhibitor.[5] |

| 13ea | HDAC1 | 1730 | A dual CDK9/HDAC inhibitor.[5] |

| 13ea | HDAC3 | 1110 | A dual CDK9/HDAC inhibitor.[5] |

Note: The table provides examples of CDK inhibitors. While the 2-aminobenzamide core is relevant to kinase inhibitor design, specific examples directly synthesized from this compound with corresponding IC₅₀ values were not explicitly found in the search results.

Antimicrobial Agents

Derivatives of 2-aminobenzamide have also been investigated for their antimicrobial properties. These compounds have shown activity against a range of bacterial and fungal pathogens. The mechanism of action is thought to involve the inhibition of essential metabolic pathways in these microorganisms.

Table 4: Antimicrobial Activity of Representative Benzamide Derivatives

| Compound | Organism | MIC (μM) | Note |

| Sulfonamide 5 | Gram-positive & Gram-negative bacteria | 0.22-1.49 | A sulfonamide derivative of a bromo/nitropyridinyl benzamide.[2] |

| Compound 5a | B. subtilis | 6.25 (μg/mL) | A para-hydroxy benzamide derivative.[9] |

| Compound 5a | E. coli | 3.12 (μg/mL) | A para-hydroxy benzamide derivative.[9] |

| Compound 6b | E. coli | 3.12 (μg/mL) | A para-hydroxy benzamide derivative.[9] |

| Compound 6c | B. subtilis | 6.25 (μg/mL) | A para-hydroxy benzamide derivative.[9] |

Note: The table shows the antimicrobial activity of various benzamide derivatives. While these are not all direct derivatives of this compound, they highlight the potential of the broader class of compounds.

Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis of this compound involves the reaction of 2-aminobenzamide with N-bromosuccinimide (NBS).

Materials:

-

2-aminobenzamide

-

N-bromosuccinimide (NBS)

-

Acetonitrile

-

Ice-cold water

Procedure:

-

Dissolve 2-aminobenzamide (1.0 equivalent) in acetonitrile at room temperature.

-

Add N-bromosuccinimide (1.05 equivalents) to the solution with stirring.

-

Continue stirring the reaction mixture at room temperature for 30 minutes.

-

Quench the reaction by adding ice-cold water.

-

Collect the resulting precipitate by filtration.

-

Recrystallize the crude product from acetonitrile to afford pure this compound.

Representative Synthesis of a Benzamide Derivative

The following is a general protocol for the acylation of anilines, a common step in the synthesis of more complex derivatives from aminobenzamides.[4]

Materials:

-

Substituted aniline (e.g., this compound) (1 equivalent)

-

Triethylamine (1 equivalent)

-

Chloroacetyl chloride (1.2 equivalents)

-

Dichloromethane (CH₂Cl₂)

-

2M HCl, Water, Saturated aqueous NaHCO₃, Brine

-

Anhydrous Na₂SO₄

Procedure:

-

Dissolve the aniline and triethylamine in dichloromethane in a flask.

-

Cool the solution to 0°C in an ice bath.

-

Add chloroacetyl chloride dropwise over 15 minutes, maintaining the temperature at 0°C.

-

Stir the mixture at 0°C for 1 hour.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Dilute the reaction mixture with additional dichloromethane.

-

Wash the organic layer sequentially with 2M HCl, water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer with anhydrous Na₂SO₄.

-

Remove the solvent under reduced pressure to yield the desired 2-chloroacetamide product.[4]

Visualizations

Signaling Pathways and Experimental Workflows

PARP signaling pathway in DNA single-strand break repair.

Simplified CDK signaling pathway in cell cycle progression.

General experimental workflow for drug discovery.

Conclusion

This compound has proven to be a highly valuable and versatile building block in medicinal chemistry. Its synthetic accessibility and the reactivity of its functional groups allow for the efficient construction of diverse molecular scaffolds. The demonstrated utility of its derivatives as potent inhibitors of key therapeutic targets such as PARP and CDKs, as well as their potential as antimicrobial agents, highlights the significance of this compound in modern drug discovery. The continued exploration of new synthetic methodologies and the expansion of the chemical space around the this compound core hold significant promise for the development of next-generation therapeutics for a variety of diseases. This technical guide serves as a foundational resource to aid researchers in harnessing the full potential of this important chemical entity.

References

- 1. CN110746345B - Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine - Google Patents [patents.google.com]

- 2. 2-amino-5-bromo-N-phenylbenzamide | Benchchem [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. Advances in the use of PARP inhibitors for BRCA1/2-associated breast cancer: talazoparib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Non-NAD-like PARP1 inhibitor enhanced synthetic lethal effect of NAD-like PARP inhibitors against BRCA1-deficient leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PARP inhibitors: Overview and indications [jax.org]

- 9. nanobioletters.com [nanobioletters.com]

An In-depth Technical Guide to the Safety and Handling of 2-Amino-5-bromobenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 2-Amino-5-bromobenzamide (CAS No: 16313-66-9), a compound utilized in the pharmaceutical industry for the development of bioactive molecules and as a key building block in the synthesis of dyes and advanced materials.[1] Adherence to proper safety protocols is crucial when working with this chemical to minimize risk and ensure a safe laboratory environment.

Chemical and Physical Properties

A summary of the key physicochemical data for this compound is presented below. This information is critical for safe storage and handling.

| Property | Value |

| Molecular Formula | C₇H₇BrN₂O |

| Molecular Weight | 215.05 g/mol [1][2] |

| Appearance | White to pale-yellow to brown or pale-red or orange or gray powder or crystals. |

| Melting Point | 189-191 °C (in water-ethanol mixture)[1][3][4] |

| Boiling Point | 291.2 ± 25.0 °C at 760 Torr[1][3][4] |

| Density | 1.698 ± 0.06 g/cm³[1][3][4] |

| Flash Point | 129.9 ± 23.2 °C[3] |

| Vapor Pressure | 0.00198 mmHg at 25 °C[1][3] |

| Solubility | Slightly soluble in organic solvents such as ethanol and ether.[1][3] |

| Storage Temperature | Room temperature.[4] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification and associated hazard statements.

| Classification | Code | Description |

| Skin Irritation | Category 2 | H315: Causes skin irritation.[2][5][6] |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation.[2][5][6] |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation.[2][5] |

| Acute toxicity - oral | Category 4 | H302: Harmful if swallowed.[5] |

| Acute toxicity - dermal | Category 4 | H312: Harmful in contact with skin. |

| Acute toxicity - inhalation | Category 4 | H332: Harmful if inhaled. |

Signal Word: Warning[2]

Hazard Pictograms:

Recommended Safety and Handling Precautions